molecular formula C11H8ClFN2O B6353343 5-Chloro-1-(3-fluorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde CAS No. 1172895-27-0

5-Chloro-1-(3-fluorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde

Cat. No.: B6353343
CAS No.: 1172895-27-0
M. Wt: 238.64 g/mol
InChI Key: VTEVZGQHBRSTIX-UHFFFAOYSA-N
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Description

5-Chloro-1-(3-fluorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde is a chemical compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This specific compound is characterized by the presence of a chloro group at the 5-position, a fluorophenyl group at the 1-position, a methyl group at the 3-position, and an aldehyde group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-1-(3-fluorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde typically involves multi-step organic reactions. One common method includes the cyclization of appropriate hydrazine derivatives with 1,3-diketones or β-ketoesters, followed by functional group modifications to introduce the chloro, fluorophenyl, and aldehyde groups. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Industrial synthesis often employs optimized reaction conditions, including the use of high-pressure reactors, automated control systems, and advanced purification techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-1-(3-fluorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: 5-Chloro-1-(3-fluorophenyl)-3-methyl-1H-pyrazole-4-carboxylic acid.

    Reduction: 5-Chloro-1-(3-fluorophenyl)-3-methyl-1H-pyrazole-4-methanol.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

5-Chloro-1-(3-fluorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery programs targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical structure.

Mechanism of Action

The mechanism of action of 5-Chloro-1-(3-fluorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The presence of the aldehyde group allows it to form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially inhibiting their function or altering their activity. The chloro and fluorophenyl groups may enhance its binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-1-phenyl-3-methyl-1H-pyrazole-4-carbaldehyde: Lacks the fluorine atom, which may affect its chemical reactivity and biological activity.

    1-(3-Fluorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde: Lacks the chloro group, which may influence its stability and interaction with other molecules.

    5-Chloro-1-(3-fluorophenyl)-1H-pyrazole-4-carbaldehyde: Lacks the methyl group, which may impact its solubility and overall properties.

Uniqueness

5-Chloro-1-(3-fluorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of both chloro and fluorophenyl groups may enhance its stability and binding affinity, while the aldehyde group provides a reactive site for further modifications or interactions.

Properties

IUPAC Name

5-chloro-1-(3-fluorophenyl)-3-methylpyrazole-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClFN2O/c1-7-10(6-16)11(12)15(14-7)9-4-2-3-8(13)5-9/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTEVZGQHBRSTIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1C=O)Cl)C2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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